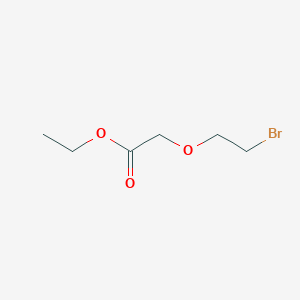
8-bromoquinoline-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromoquinoline-7-carbaldehyde (8-BQC) is an aromatic heterocyclic carbaldehyde derived from 8-bromoquinoline. It is a highly reactive compound that is used in synthetic organic chemistry and has been extensively studied in recent years. 8-BQC is a versatile reagent, and its potential applications range from medicinal chemistry to materials science.
Wissenschaftliche Forschungsanwendungen
8-bromoquinoline-7-carbaldehyde has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds, such as quinolines, indoles, and pyridines. 8-bromoquinoline-7-carbaldehyde has also been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, 8-bromoquinoline-7-carbaldehyde has been used in the synthesis of organic materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 8-bromoquinoline-7-carbaldehyde is not fully understood. However, it is believed that the reaction of 8-bromoquinoline-7-carbaldehyde with aldehydes is catalyzed by the base, which leads to the formation of an enolate intermediate. This intermediate then undergoes a nucleophilic addition reaction with the aldehyde, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-bromoquinoline-7-carbaldehyde have not been studied in detail. However, it is known that 8-bromoquinoline-7-carbaldehyde is highly reactive and can form covalent bonds with proteins, lipids, and DNA. This can lead to the formation of toxic and carcinogenic compounds, which could have adverse effects on cells and organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 8-bromoquinoline-7-carbaldehyde in lab experiments is its high reactivity, which makes it an ideal reagent for the synthesis of heterocyclic compounds. Additionally, 8-bromoquinoline-7-carbaldehyde is relatively inexpensive and widely available, making it a convenient reagent for lab experiments. However, 8-bromoquinoline-7-carbaldehyde is also highly toxic and can be hazardous if not handled properly. Therefore, it is important to take proper safety precautions when working with 8-bromoquinoline-7-carbaldehyde.
Zukünftige Richtungen
There are several potential future directions for 8-bromoquinoline-7-carbaldehyde research. For example, further research could be conducted to better understand the mechanism of action of 8-bromoquinoline-7-carbaldehyde and its potential toxic and carcinogenic effects. Additionally, 8-bromoquinoline-7-carbaldehyde could be used in the synthesis of novel pharmaceuticals and organic materials. Finally, 8-bromoquinoline-7-carbaldehyde could be used to develop new methods for the synthesis of heterocyclic compounds.
Synthesemethoden
8-bromoquinoline-7-carbaldehyde is typically synthesized through the reaction of 8-bromoquinoline with aldehydes in the presence of a base. This reaction is known as the Ullmann reaction and is often used in the synthesis of heterocyclic compounds. 8-bromoquinoline-7-carbaldehyde can also be synthesized from the reaction of 8-bromoquinoline with aldehydes in the presence of an acid, such as sulfuric acid. This process is known as the Knoevenagel reaction.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromoquinoline-7-carbaldehyde involves the bromination of quinoline followed by the oxidation of the resulting 8-bromoquinoline to form the aldehyde functional group at position 7.", "Starting Materials": [ "Quinoline", "Bromine", "Sodium hydroxide", "Acetic acid", "Sodium chlorite", "Sodium bisulfite", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of quinoline using bromine and sodium hydroxide to form 8-bromoquinoline", "Step 2: Oxidation of 8-bromoquinoline using sodium chlorite and acetic acid to form 8-bromoquinoline-7-aldehyde", "Step 3: Reduction of 8-bromoquinoline-7-aldehyde using sodium bisulfite to form 8-bromoquinoline-7-carbaldehyde", "Step 4: Purification of the final product using recrystallization with water and sodium chloride" ] } | |
CAS-Nummer |
1312139-20-0 |
Molekularformel |
C10H6BrNO |
Molekulargewicht |
236.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



